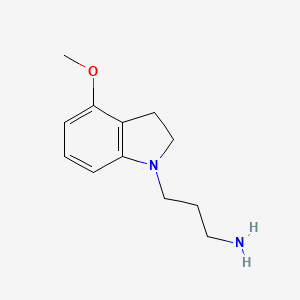
3-(4-Methoxyindolin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyindolin-1-yl)propan-1-amine is a compound belonging to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyindolin-1-yl)propan-1-amine typically involves the reaction of indoline derivatives with appropriate reagents. One common method involves the reaction of 3-(4-Methoxyindolin-1-yl)propan-1-ol with amines under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyindolin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve the replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH).
Reduction: Sodium borohydride (NaBH₄), ethanol (C₂H₅OH).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyindolin-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like ischemic stroke.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyindolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit neuroprotective effects by modulating the activity of N-methyl-D-aspartic acid (NMDA) receptors and reducing the secretion of inflammatory cytokines . This compound’s ability to interact with these molecular targets makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
- 3-(Indolin-1-yl)propan-1-amine
- 3-(5-Methoxyindolin-1-yl)propan-1-amine
- 3-(6-Methylindolin-1-yl)propan-1-amine
Comparison: 3-(4-Methoxyindolin-1-yl)propan-1-amine is unique due to its specific methoxy substitution at the 4-position of the indoline ring. This substitution can influence its chemical reactivity and biological activity compared to other indoline derivatives . The presence of the methoxy group may enhance its neuroprotective effects and modulate its interaction with molecular targets.
Biological Activity
3-(4-Methoxyindolin-1-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antioxidant , anticancer , and neurobiological applications . This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
This compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H15N1O2 |
| Molecular Weight | 203.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, often surpassing that of well-known antioxidants like ascorbic acid. For instance, derivatives containing indoline structures have been noted to exhibit a notable ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of this compound have been investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Key Findings:
- Cytotoxicity : The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action towards certain cancer types .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells, which involves the activation of caspases and subsequent DNA fragmentation .
Case Study Table
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-87 | 15 | Apoptosis induction |
| MDA-MB-231 | 25 | Cell cycle arrest |
Neurobiological Applications
Recent studies have also explored the neurobiological implications of this compound, particularly in the context of epilepsy and neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in neuropharmacology.
Research Insights:
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13/h2,4-5H,3,6-9,13H2,1H3 |
InChI Key |
HXKIYQWPBRMNPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCN2CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















